![molecular formula C18H20ClN3O2 B5038447 N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5038447.png)
N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide
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Overview
Description
N-(5-chloro-2-pyridinyl)-3-[(2-ethylbutanoyl)amino]benzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of nuclear factor kappa B (NF-κB) in various cellular processes.
Mechanism of Action
BAY 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue at position 179 of the IκB kinase (IKK) beta subunit, which is essential for the phosphorylation and degradation of IκBα. This modification prevents the activation of IKK and the subsequent phosphorylation and degradation of IκBα, thus blocking the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral activities in various in vitro and in vivo models. Inhibition of NF-κB activation by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation and survival of cancer cells. BAY 11-7082 has also been shown to inhibit the replication of various viruses such as HIV-1, HSV-1, and HCV.
Advantages and Limitations for Lab Experiments
BAY 11-7082 is a potent and selective inhibitor of NF-κB activation, and its mechanism of action has been well characterized. It is relatively easy to synthesize and has a long shelf life. However, BAY 11-7082 has been shown to have off-target effects on other proteins such as IKKα and JNK, which may limit its specificity in certain experimental settings. In addition, the covalent modification of IKKβ by BAY 11-7082 may lead to the activation of alternative signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of more selective inhibitors of NF-κB activation that do not have off-target effects on other proteins. Another area of interest is the investigation of the role of NF-κB in various diseases such as cancer, autoimmune disorders, and viral infections. BAY 11-7082 may also be used in combination with other drugs or therapies to enhance their efficacy or to overcome drug resistance. Finally, the development of BAY 11-7082 analogs with improved pharmacokinetic properties may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
BAY 11-7082 can be synthesized by reacting 5-chloro-2-picoline with 3-[(2-ethylbutanoyl)amino]benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with hydrochloric acid to obtain the final product BAY 11-7082.
Scientific Research Applications
BAY 11-7082 has been widely used in scientific research to investigate the role of NF-κB in various cellular processes such as inflammation, apoptosis, and cancer. NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in immune response, cell proliferation, and survival. BAY 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, thus blocking the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-(2-ethylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-3-12(4-2)17(23)21-15-7-5-6-13(10-15)18(24)22-16-9-8-14(19)11-20-16/h5-12H,3-4H2,1-2H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUDKEAFTCJSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-[(2-ethylbutanoyl)amino]benzamide |
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